
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico es un compuesto orgánico con una estructura compleja. Es un derivado del ácido propanodioico, que presenta un grupo 2,3-dimetilbenzoil y dos grupos éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico típicamente implica la esterificación del ácido propanodioico con etanol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar una esterificación completa. El grupo 2,3-dimetilbenzoil se introduce mediante una reacción de acilación de Friedel-Crafts, donde el cloruro de 2,3-dimetilbenzoilo reacciona con el ácido propanodioico en condiciones ácidas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y el rendimiento. El uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico puede mejorar la velocidad de reacción y la eficiencia. Se emplean pasos de purificación, incluida la destilación y la recristalización, para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: El grupo benzoilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo implican reactivos como el bromo o el ácido nítrico en condiciones ácidas.
Productos principales
Oxidación: Produce ácidos carboxílicos.
Reducción: Rendimiento de alcoholes.
Sustitución: Da como resultado derivados de benzoilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos finos y como bloque de construcción en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico implica su interacción con objetivos moleculares específicos. Los grupos éster pueden sufrir hidrólisis para liberar el ácido carboxílico activo, que luego puede interactuar con enzimas o receptores. El grupo benzoilo puede participar en interacciones aromáticas, influyendo en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido propanodioico, éster 1,3-dietílico: Carece del grupo benzoilo, lo que resulta en diferentes propiedades químicas y reactividad.
Ácido propanodioico, 2-(2,3-dimetilfenil)-, éster 1,3-dietílico: Estructura similar pero con un grupo fenilo en lugar de un grupo benzoilo.
Ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dimetílico: Presenta grupos éster metílico en lugar de grupos éster etílico.
Singularidad
El ácido propanodioico, 2-(2,3-dimetilbenzoil)-, éster 1,3-dietílico es único debido a la presencia de los grupos 2,3-dimetilbenzoil y éster etílico. Esta combinación confiere propiedades químicas distintas, lo que la hace valiosa para aplicaciones específicas en síntesis e investigación.
Propiedades
Fórmula molecular |
C16H20O5 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
diethyl 2-(2,3-dimethylbenzoyl)propanedioate |
InChI |
InChI=1S/C16H20O5/c1-5-20-15(18)13(16(19)21-6-2)14(17)12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
KGKASAUDKJUQBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC=CC(=C1C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


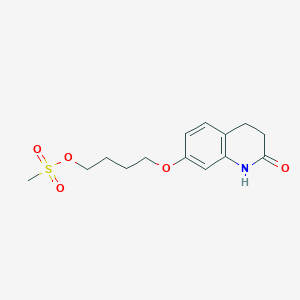
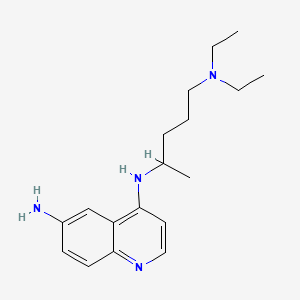
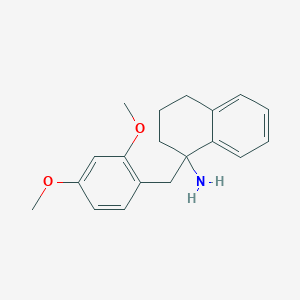
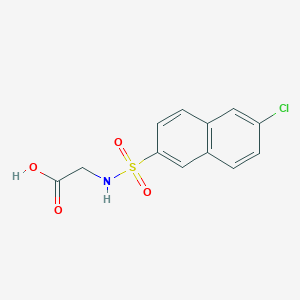

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)
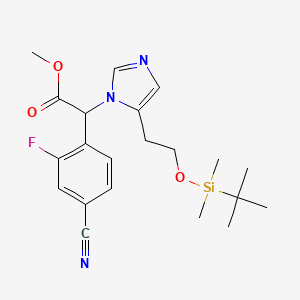
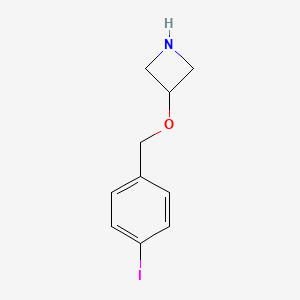
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)


